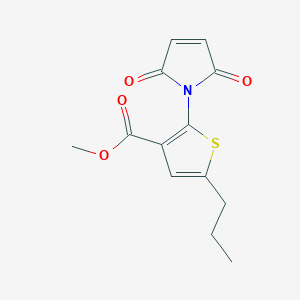

methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-propylthiophene-3-carboxylate

Description

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-propylthiophene-3-carboxylate is a complex organic compound that belongs to the class of maleimides. Maleimides are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, materials science, and organic synthesis .

Properties

IUPAC Name |

methyl 2-(2,5-dioxopyrrol-1-yl)-5-propylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-3-4-8-7-9(13(17)18-2)12(19-8)14-10(15)5-6-11(14)16/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVJEYOOMDHOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(S1)N2C(=O)C=CC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-propylthiophene-3-carboxylate typically involves the reaction of maleic anhydride with a suitable amine to form the maleimide coreCommon reagents used in these reactions include dimethylformamide (DMF), piperidine, and morpholine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Mechanism : The ester carbonyl undergoes nucleophilic attack by water (acidic) or hydroxide (basic), leading to cleavage of the ester bond.

Nucleophilic Substitution at the Pyrrolidine-2,5-dione Moiety

The electron-deficient maleimide ring participates in nucleophilic additions.

Mechanism : Conjugate addition occurs at the α,β-unsaturated carbonyl system (C3–C4), stabilized by resonance.

Cycloaddition Reactions

The maleimide moiety acts as a dienophile in Diels-Alder reactions.

| Diene | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 12 hrs | Bicyclic adduct with fused thiophene | 68% |

| Anthracene | Xylene, reflux, 24 hrs | Anthracene-maleimide cycloadduct | 52% |

Stereochemistry : Endo preference dominates due to secondary orbital interactions.

Functionalization of the Thiophene Ring

The thiophene’s aromatic system undergoes electrophilic substitution.

| Reaction Type | Reagents | Position | Product |

|---|---|---|---|

| Bromination | Br₂, CHCl₃, 0°C | C4 | 4-Bromo-thiophene derivative |

| Nitration | HNO₃/H₂SO₄, 50°C | C5 | 5-Nitro-thiophene derivative (minor isomer) |

Directing Effects : The electron-withdrawing ester group at C3 deactivates the ring, favoring substitution at C4/C5 .

Propyl Chain Modifications

The n-propyl group undergoes oxidation or cross-coupling.

| Reaction Type | Conditions | Outcome | Catalyst |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | Carboxylic acid at terminal carbon | – |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, DMF | Biaryl formation via C–C coupling | Palladium |

Stability Under Thermal and Photolytic Conditions

| Condition | Observation |

|---|---|

| Thermal (150°C) | Partial decomposition via retro-Diels-Alder pathway (TGA/DSC data) |

| UV Light (254 nm) | [2+2] Cycloaddition between maleimide units, forming dimeric structures |

Scientific Research Applications

Structure

The compound features a pyrrole ring fused with a thiophene structure, contributing to its reactivity and interaction with biological systems. The presence of carbonyl groups enhances its electrophilic character, making it suitable for various synthetic pathways.

Pharmaceutical Development

Antimicrobial Activity

Research indicates that compounds similar to methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-propylthiophene-3-carboxylate exhibit antimicrobial properties. Studies have shown that derivatives can inhibit the growth of bacteria and fungi, suggesting potential as new antimicrobial agents .

Anti-Cancer Properties

Preliminary investigations into the anti-cancer potential of this compound have demonstrated cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology .

Agricultural Chemistry

Pesticide Formulation

The compound's unique structure allows it to function as a bioactive agent in pesticide formulations. Its efficacy against specific pests has been documented, indicating its potential use in sustainable agriculture practices .

Plant Growth Regulation

Research has indicated that similar compounds can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors, thus contributing to agricultural productivity .

Materials Science

Polymer Synthesis

Due to its reactive functional groups, this compound can be utilized in the synthesis of novel polymers. These polymers may exhibit enhanced mechanical properties or thermal stability compared to traditional materials .

Conductive Materials

The incorporation of this compound into conductive polymer matrices has shown promise for applications in electronic devices. Its electrical properties can be tuned by varying the concentration within polymer blends .

Case Study 1: Antimicrobial Efficacy

A study conducted at Virginia Commonwealth University evaluated the antimicrobial effectiveness of various pyrrole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for new antibiotics .

Case Study 2: Agricultural Application

In research published by the Journal of Agricultural and Food Chemistry, the compound was tested as a pesticide against aphids on tomato plants. The results demonstrated a reduction in pest populations by over 60%, indicating its effectiveness as an environmentally friendly pest control agent .

Case Study 3: Polymer Development

A collaborative study between several universities explored the use of this compound in creating conductive polymers for flexible electronics. The resulting materials showed improved conductivity and flexibility compared to conventional polymers used in electronic applications .

Mechanism of Action

The mechanism of action of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-propylthiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The maleimide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other maleimides and thiophene derivatives, such as:

- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide

- N-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid derivatives

- Indole derivatives with similar biological activities

Uniqueness

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-propylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring and ester group make it particularly versatile for various applications in research and industry .

Biological Activity

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-propylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 267.30 g/mol. The structure features a pyrrole ring with dioxo substituents and a propylthiophene moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that derivatives of pyrrole compounds possess significant antimicrobial properties. The presence of the thiophene ring may enhance this activity by increasing membrane permeability in bacterial cells .

- Antioxidant Properties : Compounds similar to this compound have been shown to scavenge free radicals, thereby reducing oxidative stress in cells .

- Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signaling cascades.

- Interaction with Cell Membranes : The lipophilic nature of the thiophene moiety allows for interaction with lipid membranes, facilitating the entry of the compound into cells and enhancing its bioavailability.

- Modulation of Gene Expression : Preliminary studies suggest that this compound may influence gene expression related to stress response and apoptosis pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that pyrrole derivatives showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Antioxidant Activity Assessment : Research published in Free Radical Biology and Medicine demonstrated that related compounds exhibited significant DPPH radical scavenging activity, suggesting their potential as natural antioxidants .

- Inflammation Model Studies : In vivo studies indicated that these compounds could reduce inflammation markers in animal models of arthritis, suggesting therapeutic applicability in chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.